

Biological Activity & Performance Guide: 4-Ethenyl-3-nitropyridine vs. Analogs

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Compound of Interest

Compound Name: 4-Ethenyl-3-nitropyridine

CAS No.: 1112240-83-1

Cat. No.: B1398760

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Executive Summary: The "Hyper-Reactive" Warhead

4-Ethenyl-3-nitropyridine represents a specialized class of Michael acceptors used primarily in covalent fragment screening and chemoproteomics. Unlike standard vinylpyridines used in FDA-approved drugs (which are often "tuned down" for selectivity), the presence of the electron-withdrawing nitro group at the C3 position drastically increases the electrophilicity of the C4-vinyl group.

This compound serves two critical roles in modern drug development:

- **Cysteine Probing:** A "hot" electrophile for rapid labeling of low-reactivity cysteine residues in proteomic profiling.
- **Synthetic Precursor:** A key intermediate for the Leimgruber-Batcho or Bartoli type synthesis of 7-azaindoles (pyrrolopyridines), a privileged scaffold in kinase inhibitors (e.g., Vemurafenib analogs).

Mechanism of Action: Tunable Covalent Modification

The biological activity of **4-ethenyl-3-nitropyridine** is driven by Targeted Covalent Modification (TCM). It functions as an irreversible inhibitor by forming a thioether bond with nucleophilic cysteine residues on target proteins.

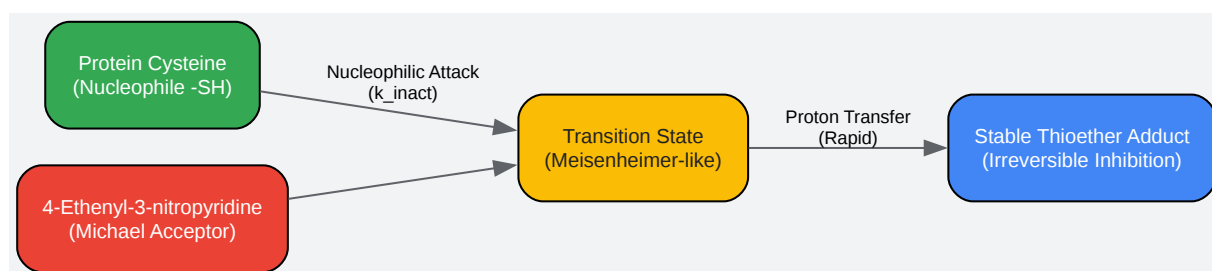
The Chemical Trigger

The vinyl group acts as a "warhead." Its reactivity is modulated by the heterocycle's electronics:

- Pyridine Nitrogen (N1): Inductively withdraws electrons, activating the ring.
- Nitro Group (C3-NO₂): A strong resonance and inductive electron-withdrawing group (EWG). It destabilizes the vinyl bond, lowering the activation energy for nucleophilic attack at the -carbon.

Reaction Pathway (Michael Addition)

The following diagram illustrates the kinetic mechanism where a protein cysteine thiol attacks the warhead.



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Figure 1: Mechanism of Covalent Cysteine Modification. The nitro group enhances the electrophilicity of the vinyl

-carbon, facilitating rapid attack by the cysteine thiolate.

Comparative Analysis: 4-Ethenyl-3-nitropyridine vs. Analogs

In drug design, "reactivity" must be balanced with "selectivity." The table below compares **4-ethenyl-3-nitropyridine** with its structural analogs to highlight its specific utility.

Performance Matrix

Feature	4-Ethenyl-3-nitropyridine	4-Vinylpyridine (Standard)	Acrylamide (Drug Standard)	2-Vinyl-3-nitropyridine
Electronic State	Hyper-Activated (NO ₂ + Pyridine N)	Moderately Activated (Pyridine N only)	Tunable (Amide resonance)	Highly Activated (Inductive effect)
Reactivity (k ₂)	High (> 50 M ⁻¹ s ⁻¹)	Moderate (~ 0.5 - 5 M ⁻¹ s ⁻¹)	Low to High (Tunable)	High
Selectivity	Low (Promiscuous labeling)	High (Specific to hyper-reactive Cys)	High (Requires binding pocket)	Moderate
Primary Use	Proteomics / Synthesis Precursor	Cysteine Alkylation Reagent	Covalent Kinase Inhibitors	Fragment Libraries
Stability	Polymerizes readily	Stable monomer	Stable	Polymerizes readily

Detailed Comparison

Vs. 4-Vinylpyridine (The Proteomic Standard)

- 4-Vinylpyridine (4-VP) is the gold standard for alkylating cysteines in mass spectrometry because it is selective and forms stable ions.
- The Nitro Analog: The addition of the 3-nitro group makes the compound significantly more reactive. While 4-VP requires basic pH (pH 8.0) to efficiently label cysteines, **4-ethenyl-3-nitropyridine** can react at physiological or slightly acidic pH. This makes it useful for capturing "cryptic" cysteines that are less nucleophilic, but it renders it too toxic for general systemic drug use (high risk of glutathione depletion).

Vs. Acrylamides (The Therapeutic Standard)

- Drugs like Osimertinib or Ibrutinib use acrylamide warheads.^[1] These are "soft" electrophiles that only react when positioned precisely next to a cysteine by the drug's scaffold (proximity-driven reactivity).

- **4-Ethenyl-3-nitropyridine** is an "intrinsic" electrophile. It does not strictly require a binding pocket to react. Therefore, it is rarely a drug candidate itself but is used in Activity-Based Protein Profiling (ABPP) to map the "ligandability" of proteins.

Experimental Protocols

To validate the activity of **4-ethenyl-3-nitropyridine**, the following protocols are recommended. These establish its reactivity profile (

) and biological efficacy (

).

Protocol A: Glutathione (GSH) Reactivity Assay (Kinetic Profiling)

Purpose: To quantify the intrinsic electrophilicity (

) of the warhead.

- Preparation: Prepare a 10 mM stock of **4-ethenyl-3-nitropyridine** in DMSO. Prepare a 10 mM fresh solution of reduced L-Glutathione (GSH) in PBS (pH 7.4).
- Reaction: Mix compound and GSH at a 1:10 ratio (50 μ M compound : 500 μ M GSH) in a 96-well plate.
- Monitoring: Monitor the depletion of the free compound via UV-Vis absorbance (the nitropyridine chromophore shifts upon alkylation) or HPLC-MS at time points: 0, 5, 10, 30, 60 min.
- Calculation: Plot

vs. time to determine the pseudo-first-order rate constant ()

) . Second-order rate constant

.
 - Expected Result:

min (Fast) vs. 4-vinylpyridine

min.

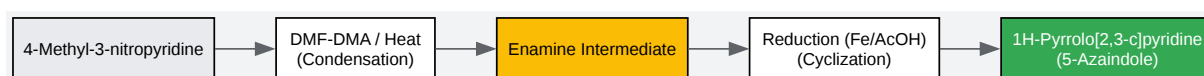
Protocol B: Covalent Docking & Mass Shift Analysis

Purpose: To confirm irreversible binding to a target protein (e.g., a kinase).

- Incubation: Incubate the target protein (1 μ M) with **4-ethenyl-3-nitropyridine** (10 μ M) for 1 hour at 37°C.
- Desalting: Remove excess small molecule using a Zeba spin column or dialysis.
- Intact Mass Spec: Analyze the protein via ESI-TOF MS.
- Verification: Look for a mass shift of +150.13 Da (Molecular weight of the compound).
 - Control: Pre-treat protein with iodoacetamide (blocks Cys). If the mass shift is prevented, the hit is Cys-specific.

Synthesis & Precursor Utility

While biologically active, this compound is often cited as a transient intermediate in the synthesis of Azaindoles (Pyrrolopyridines), which are potent kinase inhibitors.



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Figure 2: Synthetic Utility. The "vinyl" character (often formed in situ via enamines) is the cyclization trigger to form the azaindole scaffold.

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